![molecular formula C11H13NO2 B1335146 2-Phenyl-pyrrolidine-2-carboxylic acid CAS No. 25860-44-0](/img/structure/B1335146.png)
2-Phenyl-pyrrolidine-2-carboxylic acid
Overview
Description
2-Phenyl-pyrrolidine-2-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is chiral and can exist as either the levorotatory or dextrorotatory form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a stereoselective synthesis of new (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid analogues has been reported .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Chemical Reactions Analysis
Pyrrolidine derivatives exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .Scientific Research Applications
Medicinal Chemistry: Neurodegenerative Disease Treatment
2-Phenylpyrrolidine derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to modulate neurotransmitter activity and provide neuroprotective effects makes it a valuable scaffold for developing therapeutic agents targeting these conditions.
Organic Synthesis: Chiral Ligand Development
In organic synthesis, 2-phenylpyrrolidine-2-carboxylic acid can serve as a chiral ligand or building block. Its stereochemistry is particularly useful in asymmetric synthesis, helping to create enantiomerically pure compounds, which are crucial in pharmaceuticals .
Proteomics: Protein Interaction Studies
The compound is utilized in proteomics research, where it can be used to study protein interactions. Its unique structure can influence protein folding and stability, making it a tool for understanding protein dynamics and function .
Nanotechnology: Surface Modification of Nanomaterials
Carboxylic acids, including 2-phenylpyrrolidine-2-carboxylic acid, assist in the surface modification of carbon nanotubes. This application is significant in producing polymer nanomaterials with enhanced properties for various technological applications .
Drug Discovery: Scaffold for Biologically Active Compounds
The pyrrolidine ring, a core part of 2-phenylpyrrolidine-2-carboxylic acid, is widely used in drug discovery. It serves as a versatile scaffold for creating novel biologically active compounds due to its non-planarity and the ability to introduce stereochemical complexity into drug molecules .
Peptide Synthesis: Secondary Structure Mimetics
2-Phenylpyrrolidine-2-carboxylic acid is used in peptide synthesis, particularly in the creation of secondary structure mimetics. It can induce specific conformations in peptides, which is valuable for studying peptide-based interactions and designing peptide therapeutics .
Enzyme Inhibition: Aldehyde Toxicity Prevention
Research suggests that 2-phenylpyrrolidine derivatives may be effective in preventing aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2). This has potential implications for treating conditions related to aldehyde metabolism .
Chemical Protein and Peptide Synthesis
As a unique amino acid, 2-phenylproline is used in the synthesis of chemically modified proteins and peptides. Its incorporation into peptides can lead to novel structures with potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 2-phenylpyrrolidine-2-carboxylic acid, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .
Safety and Hazards
Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Relevant Papers Several papers have been published on the topic of pyrrolidine derivatives, including a review on the use of the pyrrolidine ring in drug discovery , a paper on the stereoselective synthesis of new (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid analogues , and a paper on the insights about pyrrolidine core skeletons in pharmacology .
properties
IUPAC Name |
2-phenylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAXKUDMMFGQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390105 | |
Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-pyrrolidine-2-carboxylic acid | |
CAS RN |
25860-44-0 | |
Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25860-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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